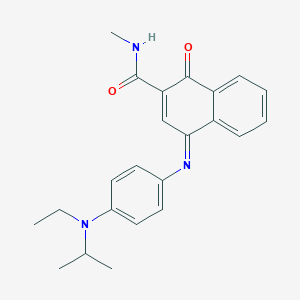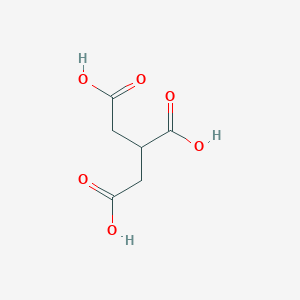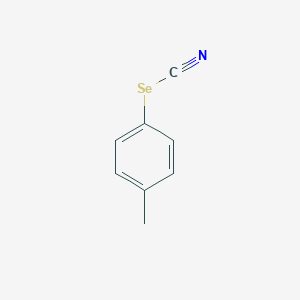
4-Methylphenyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl selenocyanate is an organic compound that belongs to the family of selenocyanates, which are known for their diverse biological activities. It is a white crystalline solid that is soluble in organic solvents and has a strong odor. This compound has gained significant attention from researchers due to its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl selenocyanate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The activation of signaling pathways can lead to changes in gene expression and cell behavior, which can ultimately result in the observed biological effects of this compound.
Biochemische Und Physiologische Effekte
4-Methylphenyl selenocyanate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylphenyl selenocyanate in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylphenyl selenocyanate, including the development of new synthetic methods for this compound, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its future clinical use.
Synthesemethoden
The synthesis of 4-Methylphenyl selenocyanate can be achieved through several methods, including the reaction of 4-methylphenyl isothiocyanate with selenium dioxide in the presence of a catalyst, or the reaction of 4-methylphenyl isocyanate with hydrogen selenocyanate. The yield of this compound varies depending on the method used, but it can be optimized through the use of appropriate reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl selenocyanate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Several studies have reported that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
21856-93-9 |
|---|---|
Produktname |
4-Methylphenyl selenocyanate |
Molekularformel |
C8H7NSe |
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
(4-methylphenyl) selenocyanate |
InChI |
InChI=1S/C8H7NSe/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 |
InChI-Schlüssel |
BETLDDIJAHKDRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Se]C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



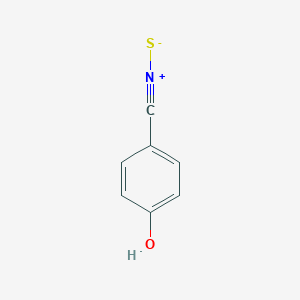
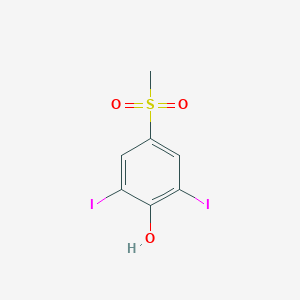
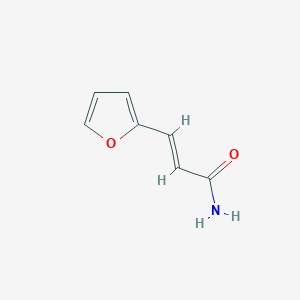
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
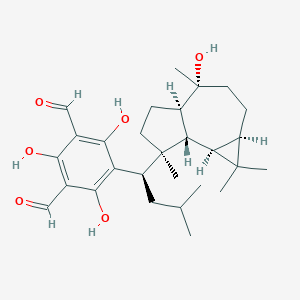
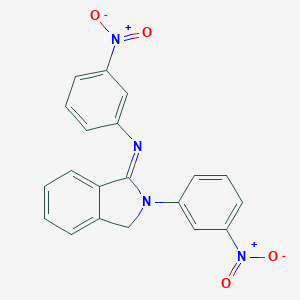
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
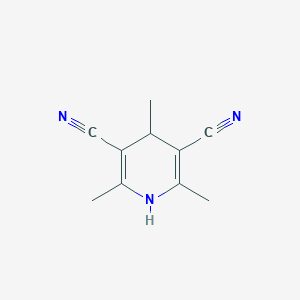
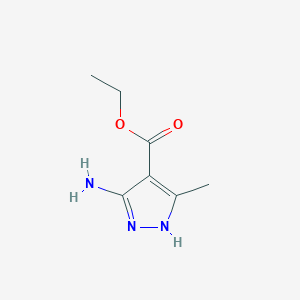
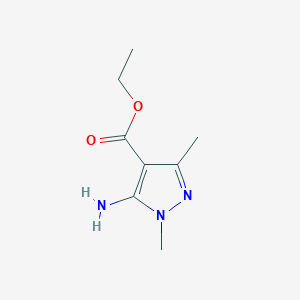
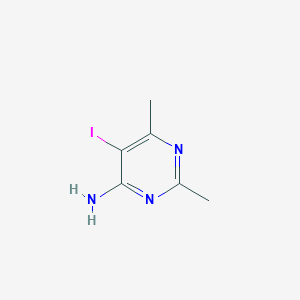
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
